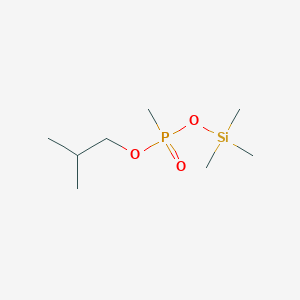
2-Diazo-1-naphthol-5-sulfonic acid sod&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-1-naphthol-5-sulfonic acid sodium salt is a chemical compound with the empirical formula C10H5N2NaO4S. It is also known by other names such as 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid sodium salt and Sodium 2-diazo-1-naphthol-5-sulfonate hydrate . This compound is notable for its diazo group, which is a functional group characterized by two linked nitrogen atoms (N=N).
Vorbereitungsmethoden
The synthesis of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt typically involves the reaction of 2-naphthol-5-sulfonic acid with nitrous acid, which introduces the diazo group into the molecule. The reaction is carried out under acidic conditions and often requires careful control of temperature and pH to ensure the stability of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify and isolate the final product.
Analyse Chemischer Reaktionen
2-Diazo-1-naphthol-5-sulfonic acid sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other substituents under certain conditions.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo dyes.
Decomposition Reactions: The diazo group can decompose to form nitrogen gas and a reactive intermediate.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazo-1-naphthol-5-sulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: The compound can be used in biochemical assays and as a labeling reagent.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can result in the formation of new chemical bonds or the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
2-Diazo-1-naphthol-5-sulfonic acid sodium salt can be compared with other diazo compounds such as:
- 2-Diazo-1-naphthol-4-sulfonic acid sodium salt
- 2-Diazo-1-naphthol-3-sulfonic acid sodium salt
These compounds share similar structural features but differ in the position of the sulfonic acid group on the naphthol ring. This difference can influence their reactivity and applications .
Eigenschaften
CAS-Nummer |
312619-43-5 |
|---|---|
Molekularformel |
C10H9N2NaO5S |
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
sodium;6-diazo-5-hydroxy-5H-naphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8N2O4S.Na.H2O/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;;/h1-5,10,13H,(H,14,15,16);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
MPJHBNQXLMVKSH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)

![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)




![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)



![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)

